6-bromo-2-methylsulfanyl-6H-quinazolin-4-one
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Overview
Description
6-Bromo-2-methylsulfanyl-6H-quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of 6-bromo-2-methylsulfanyl-6H-quinazolin-4-one typically involves the reaction of 2-aminobenzenethiol with 2-bromoacetophenone under basic conditions to form the intermediate 2-(2-bromophenylthio)aniline. This intermediate is then cyclized using formamide to yield the desired quinazolinone . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate .
Chemical Reactions Analysis
6-Bromo-2-methylsulfanyl-6H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-methylsulfanyl-6H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of cellular processes essential for the survival and proliferation of cancer cells. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division .
Comparison with Similar Compounds
6-Bromo-2-methylsulfanyl-6H-quinazolin-4-one can be compared with other quinazoline derivatives, such as:
Erlotinib: A well-known anticancer drug that targets the epidermal growth factor receptor (EGFR).
Gefitinib: Another anticancer agent that inhibits EGFR.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C9H7BrN2OS |
---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
6-bromo-2-methylsulfanyl-6H-quinazolin-4-one |
InChI |
InChI=1S/C9H7BrN2OS/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-5H,1H3 |
InChI Key |
XYDIBOCEJMXVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)C2=CC(C=CC2=N1)Br |
Origin of Product |
United States |
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